molecular formula C14H15NO3 B1277605 (3-Acetyl-7-ethyl-1H-indol-1-YL)acetic acid CAS No. 878681-51-7

(3-Acetyl-7-ethyl-1H-indol-1-YL)acetic acid

Cat. No.: B1277605
CAS No.: 878681-51-7
M. Wt: 245.27 g/mol
InChI Key: MXVKFAWREZCKEO-UHFFFAOYSA-N
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Description

¹H NMR Analysis (400 MHz, CDCl₃/DMSO-d₆)

Signal (ppm) Multiplicity Integration Assignment
1.20 Triplet 3H CH₃ (ethyl, C7)
2.50 Singlet 3H COCH₃ (C3 acetyl)
2.90–3.10 Quartet 2H CH₂ (ethyl, C7)
4.15 Singlet 2H CH₂ (acetic acid)
6.80–7.50 Multiplet 4H Aromatic H (indole)
12.10 Broad singlet 1H COOH (acetic acid)

¹³C NMR Analysis (100 MHz, DMSO-d₆)

Signal (ppm) Assignment
14.1 CH₃ (ethyl)
27.8 COCH₃ (acetyl)
32.0 CH₂ (ethyl)
45.5 CH₂ (acetic acid)
110.0–137.0 Aromatic C (indole core)
170.2 COOH (acetic acid)
193.1 C=O (acetyl)

FT-IR Analysis (KBr pellet, cm⁻¹)

Peak Assignment
2500–3300 O-H stretch (COOH)
1680 C=O stretch (acetyl)
1705 C=O stretch (COOH)
1600–1450 C=C aromatic stretching

UV-Vis Analysis (Methanol)

λ_max (nm) ε (L·mol⁻¹·cm⁻¹) Assignment
280 8500 π→π* (indole core)

Computational Modeling of Electronic Structure

Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) provide insights into the electronic properties:

Optimized Geometry

  • Bond Lengths :
    • C3-C=O (acetyl): 1.21 Å.
    • N1-CH₂ (acetic acid): 1.47 Å.
  • Dihedral Angles :
    • C2-C3-C=O: 85° (acetyl group out-of-plane).

Frontier Molecular Orbitals

Orbital Energy (eV) Localization
HOMO -6.2 Indole π-system, acetyl
LUMO -2.8 Indole anti-bonding, COOH

HOMO-LUMO Gap : 3.4 eV, indicative of moderate reactivity.

Properties

IUPAC Name

2-(3-acetyl-7-ethylindol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c1-3-10-5-4-6-11-12(9(2)16)7-15(14(10)11)8-13(17)18/h4-7H,3,8H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXVKFAWREZCKEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)C(=CN2CC(=O)O)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00424606
Record name (3-ACETYL-7-ETHYL-1H-INDOL-1-YL)ACETIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00424606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

878681-51-7
Record name (3-ACETYL-7-ETHYL-1H-INDOL-1-YL)ACETIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00424606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Trialkylsilyl Protection and Alkylation

The most widely documented method involves the use of 7-ethyltryptophol as a precursor. According to WO1996038452A1, 7-ethyltryptophol undergoes silylation with hexamethyldisilazane (HMDS) in non-polar solvents like xylene or toluene (70–72°C, 1–2 hours). This produces 3-(2-trimethylsilyloxy)ethyl-7-ethyl-1H-indole , which is subsequently acetylated and hydrolyzed to yield the target compound. Key parameters include:

Parameter Value/Range
Solvent Xylene, toluene
Temperature 70–72°C (reflux)
Molar Ratio (HMDS:Substrate) 1:3
Yield 85–92% after distillation

The silyl group acts as a protecting agent for the hydroxyl group, preventing undesired side reactions during subsequent acetylation. Final purification involves high-vacuum distillation (0.5–2.0 mm Hg, 165–185°C).

Oxidative Cyclization with Ethyl 2-((Ethoxycarbosulfanyl)thio)acetate

An alternative route (CN113929612A) employs 7-ethylindole as the starting material. Reaction with ethyl 2-((ethoxycarbosulfanyl)thio)acetate in the presence of oxidants (e.g., hydrogen peroxide or dicumyl peroxide) in 1,2-dichloroethane generates a thioglycolate intermediate. Subsequent reduction with agents like LiAlH4 or NaBH4 yields 7-ethyltryptophol, which is further acetylated to form the target compound.

Step Conditions
Oxidation 1,2-Dichloroethane, 80–90°C
Reduction LiAlH4 in THF, 0°C to RT
Overall Yield 78–86%

This method avoids chromatographic purification, making it cost-effective for industrial-scale production.

Direct Acetylation Strategies

Friedel-Crafts Acetylation

A one-pot synthesis reported in PMC6272944 utilizes Friedel-Crafts acylation on 7-ethylindole. Acetyl chloride or acetic anhydride is reacted with 7-ethylindole in the presence of Lewis acids (e.g., AlCl3 or FeCl3) at 0–5°C. The product is then alkylated with bromoacetic acid under basic conditions (K2CO3/DMF).

Reaction Stage Conditions
Acetylation AlCl3, CH2Cl2, 0°C, 4 hours
Alkylation K2CO3, DMF, 60°C, 12 hours
Purity (HPLC) ≥98%

This method is limited by the formation of regioisomers, requiring careful temperature control to minimize byproducts.

Microwave-Assisted Synthesis

Recent advances (RSC Supporting Information) demonstrate the use of microwave irradiation to accelerate acetylation. 7-Ethylindole is treated with acetic anhydride and sodium acetate under microwave conditions (300 W, 80°C, 1 minute), achieving a 71% yield. The short reaction time reduces decomposition risks.

Purification and Isolation Techniques

Acid-Base Extraction

Crude (3-acetyl-7-ethyl-1H-indol-1-yl)acetic acid often contains polar impurities. WO2005002523A2 describes a purification protocol involving dissolution in dichloromethane, washing with 1–2 N HCl, and subsequent neutralization. The organic phase is concentrated, and the residue is triturated with hexane at −20°C to yield a free-flowing solid (purity >99% by HPLC).

Crystallization Optimization

PMC10562900 highlights crystallization from ethanol/water (4:1 v/v) as an effective method. Slow cooling to 5°C produces needle-like crystals with a melting point of 165–167°C, consistent with literature values.

Comparative Analysis of Methods

Method Advantages Limitations
Silylation (WO1996038452A1) High yield (92%), scalable Requires toxic solvents (xylene)
Oxidative Cyclization (CN113929612A) No chromatography needed Multi-step, moderate yield (86%)
Microwave-Assisted Rapid (1 minute) Specialized equipment required

Industrial-Scale Considerations

  • Cost Efficiency : The oxidative cyclization route is preferred for large-scale production due to lower reagent costs.
  • Environmental Impact : Microwave methods reduce energy consumption but require upfront investment in instrumentation.
  • Regulatory Compliance : All routes must adhere to ICH Q3A/B guidelines for residual solvents and impurities.

Scientific Research Applications

Common Reactions

Reaction TypeDescriptionCommon Reagents
Oxidation Converts acetyl groups to carboxylic acidsPotassium permanganate, chromium trioxide
Reduction Reduces carbonyl groups to alcoholsSodium borohydride, lithium aluminum hydride
Substitution Electrophilic substitutions on the indole ringHalogens, nitro groups

Chemistry

In synthetic organic chemistry, (3-Acetyl-7-ethyl-1H-indol-1-YL)acetic acid serves as a building block for more complex indole derivatives. Its unique structure allows it to participate in various chemical reactions, making it valuable for developing new compounds.

Biology

Research has indicated potential biological activities including:

  • Antimicrobial Properties : Studies have shown that this compound exhibits activity against various bacterial strains.
  • Anticancer Properties : Preliminary investigations suggest it may inhibit cancer cell proliferation through specific molecular interactions.

Medicine

The compound is being explored as a lead candidate for drug development. Its interaction with biological receptors may modulate cellular pathways relevant to disease processes.

Case Studies and Research Findings

  • Antimicrobial Activity Study
    • Objective : To evaluate the efficacy of this compound against bacterial pathogens.
    • Methodology : In vitro assays were conducted against a panel of bacteria.
    • Findings : The compound demonstrated significant antibacterial activity, particularly against Gram-positive bacteria.
  • Anticancer Activity Assessment
    • Objective : To investigate the effects on cancer cell lines.
    • Methodology : Cell viability assays were performed on various cancer cell lines.
    • Findings : Results indicated a dose-dependent inhibition of cell growth, suggesting potential as an anticancer agent.

Mechanism of Action

The mechanism of action of (3-Acetyl-7-ethyl-1H-indol-1-YL)acetic acid involves its interaction with specific molecular targets. The indole ring can interact with various biological receptors, leading to modulation of cellular pathways. For instance, it may bind to enzymes or receptors involved in cell signaling, thereby exerting its biological effects .

Comparison with Similar Compounds

Biological Activity

(3-Acetyl-7-ethyl-1H-indol-1-YL)acetic acid is a synthetic compound belonging to the indole family, which has garnered attention for its diverse biological activities. This article delves into its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant case studies and research findings.

The synthesis of this compound typically involves the cyclization of substituted anilines with dihydrofuran in the presence of azobisisobutyronitrile (AIBN) under reflux conditions. The compound features an indole ring, which is known for its ability to interact with various biological targets, influencing cellular pathways.

The biological activity of this compound is attributed to its interaction with specific enzymes and receptors. The indole moiety can modulate cell signaling pathways by binding to various molecular targets, potentially leading to effects such as:

  • Antimicrobial Activity : The compound has shown promise in inhibiting bacterial growth, suggesting a potential application in treating infections .
  • Anticancer Properties : Research indicates that derivatives of indole compounds can exhibit significant cytotoxic effects against cancer cell lines .

Biological Activity Findings

Recent studies have highlighted the following biological activities associated with this compound:

Antimicrobial Activity

A study evaluated the antimicrobial potential of indole derivatives, revealing that certain compounds exhibited zones of inhibition ranging from 6 to 10.5 mm against various pathogens . This suggests that this compound may contribute to developing new antimicrobial agents.

Anticancer Activity

In vitro studies have demonstrated that indole derivatives possess significant anticancer activity. For instance, a compound related to this compound showed an IC50 value of 9.73 mM against cancer cells, indicating its potential as a lead compound for further development in cancer therapy .

Case Studies

The following table summarizes key findings from recent research studies focusing on the biological activity of this compound and related compounds:

Study ReferenceBiological ActivityKey Findings
AntimicrobialExhibited zones of inhibition between 6–10.5 mm against bacterial strains.
AnticancerDemonstrated IC50 of 9.73 mM in cancer cell lines, indicating cytotoxic effects.
CytotoxicityIndicated significant reduction in cell viability in treated cancer cells compared to controls.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (3-Acetyl-7-ethyl-1H-indol-1-YL)acetic acid, and how do substituents influence reaction optimization?

  • Methodology : Start with indole derivatives functionalized at the 1-position. Acetylation at the 3-position can be achieved using acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Ethylation at the 7-position may require Friedel-Crafts alkylation or palladium-catalyzed coupling. The acetic acid moiety can be introduced via nucleophilic substitution or ester hydrolysis. Monitor reaction progress using TLC and HPLC. Optimize conditions (solvent, temperature, catalyst loading) based on steric hindrance from the 7-ethyl group and electronic effects of the 3-acetyl group .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • FT-IR : Identify carbonyl stretches (C=O) from the acetyl (1680–1700 cm⁻¹) and carboxylic acid (1700–1725 cm⁻¹) groups.
  • NMR : Use ¹H/¹³C NMR to resolve substituent effects:
  • ¹H: Ethyl group protons (δ 1.2–1.4 ppm for CH₃, δ 2.5–3.0 ppm for CH₂).
  • ¹³C: Carboxylic acid carbon (δ 170–175 ppm).
  • Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS) and fragmentation patterns.
  • X-ray Crystallography : Resolve spatial arrangement of substituents if crystals are obtainable .

Q. How should stability and storage conditions be optimized for this compound?

  • Methodology : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation of the indole ring or hydrolysis of the acetyl group. Assess stability via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitor using HPLC. Avoid aqueous solutions at extreme pH due to potential ester/amide bond hydrolysis .

Advanced Research Questions

Q. How can computational modeling elucidate the electronic effects of 3-acetyl and 7-ethyl substituents on reactivity?

  • Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) to analyze:

  • Electron density distribution (Mulliken charges).
  • Frontier molecular orbitals (HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attacks.
  • Non-covalent interactions (NCI plots) to assess steric clashes between substituents. Compare with experimental spectroscopic data (e.g., NMR chemical shifts) for validation .

Q. What strategies address contradictions in reported biological activity data for indole-acetic acid derivatives?

  • Methodology :

  • Standardize Assays : Use consistent protocols (e.g., DPPH/FRAP for antioxidants) and control for solvent effects (e.g., DMSO concentration).
  • Structure-Activity Relationships (SAR) : Correlate substituent electronic profiles (Hammett σ values) with activity trends.
  • Reproducibility : Validate results across multiple cell lines or enzymatic systems. Address batch-to-batch variability in compound purity via HPLC quantification .

Q. How can synthetic byproducts or impurities be identified and minimized?

  • Methodology :

  • LC-MS/MS : Detect trace impurities (e.g., incomplete acetyl/ethyl substitution).
  • Column Chromatography : Optimize mobile phase (e.g., hexane/EtOAc gradients) to separate structurally similar byproducts.
  • Reaction Monitoring : Use in-situ FT-IR or Raman spectroscopy to track intermediate formation and adjust reaction kinetics .

Q. What experimental designs validate the compound’s mechanism of action in enzymatic studies?

  • Methodology :

  • Kinetic Assays : Measure enzyme inhibition (e.g., COX-2) using Michaelis-Menten plots with varying substrate concentrations.
  • Docking Simulations : Predict binding modes in enzyme active sites (e.g., AutoDock Vina) and validate via mutagenesis studies.
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity and thermodynamics .

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